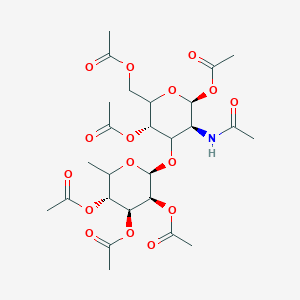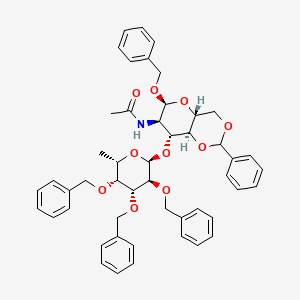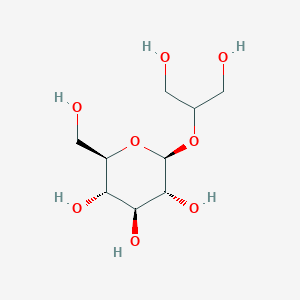
2-O-(beta-D-glucosyl)glycerol
Descripción general
Descripción
2-O-(beta-D-glucosyl)glycerol, also known as GG, is a naturally occurring osmoprotectant found in several microorganisms, plants, and animals. Its chemical structure consists of a glycerol molecule with a glucose molecule attached to the second carbon atom through an O-glycosidic bond. GG has been shown to possess several biochemical and physiological properties that make it a promising candidate for various scientific research applications.
Aplicaciones Científicas De Investigación
Enzymatic Production of Osmolyte
Specific Scientific Field
Summary of the Application
2-O-(beta-D-glucosyl)glycerol (GG) is a natural osmolyte found in bacteria and plants. It has promising applications as a cosmetic and food-and-feed ingredient. Due to its natural scarcity, GG must be prepared through dedicated synthesis .
Methods of Application or Experimental Procedures
The process uses sucrose phosphorylase (SucP)-catalyzed glycosylation of glycerol from sucrose, applying the isolated enzyme in immobilized form. A whole cell-based enzyme formulation might constitute an advanced catalyst for GG production .
Results or Outcomes
The synthesis reactions revealed that LmSucP was more regio-selective for glycerol glycosylation than BaSucP, thus identifying LmSucP as the enzyme of choice for GG production .
High-Yield Synthesis of Osmolyte
Specific Scientific Field
Applied Microbiology and Biotechnology
Summary of the Application
Osmolytes are produced by various microorganisms as a defense mechanism to protect cells and macromolecules from damage caused by external stresses in harsh environments. These molecules are applied as active ingredients in a wide range of cosmetics and healthcare products .
3. Methods of Application or Experimental Procedures: The metabolic pathways and biocatalytic syntheses of glycosidic osmolytes such as 2-O-(beta-D-glucosyl)glycerol often involve the action of a glycoside phosphorylase .
Results or Outcomes
The promiscuity of the sucrose-active glucosylglycerate phosphorylase can be exploited for the high-yielding and rapid synthesis of 2-O-(beta-D-glucosyl)glycerol from sucrose and d-glycerate .
Whole Cell-Based Catalyst for Enzymatic Production
Specific Scientific Field
Summary of the Application
2-O-(beta-D-glucosyl)glycerol (GG) is a natural osmolyte from bacteria and plants. It has promising applications as a cosmetic and food-and-feed ingredient. Due to its natural scarcity, GG must be prepared through dedicated synthesis .
Methods of Application or Experimental Procedures
This process uses sucrose phosphorylase (SucP)-catalyzed glycosylation of glycerol from sucrose, applying the isolated enzyme in immobilized form. A whole cell-based enzyme formulation might constitute an advanced catalyst for GG production .
Results or Outcomes
Efficient Production of Osmolyte
Specific Scientific Field
Applied Biochemistry and Biotechnology
Summary of the Application
2-O-(beta-D-glucosyl)glycerol (2-αGG) can be used as a multipurpose anti-aging, cell-stimulating, and skin moisturizing agent in the cosmetic industry .
Methods of Application or Experimental Procedures
The gene encoding sucrose phosphorylase from Bifidobacterium longum (BlSP) was inserted into pRSF-Duet-1 to construct the recombinant plasmid pRSF-BlSP and was functionally expressed in E. coli BL21 (DE3) to be used as a biocatalyst for the synthesis of 2-αGG .
Results or Outcomes
The production of 177.6 g/L 2-αGG was attained from 1 M sucrose and 1.2 M glycerol catalyzed by 17 mg/mL G293A mutant .
Propiedades
IUPAC Name |
(2R,3R,4S,5S,6R)-2-(1,3-dihydroxypropan-2-yloxy)-6-(hydroxymethyl)oxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O8/c10-1-4(2-11)16-9-8(15)7(14)6(13)5(3-12)17-9/h4-15H,1-3H2/t5-,6-,7+,8-,9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQTKXCPRNZDOJU-SYHAXYEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)OC(CO)CO)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OC(CO)CO)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201219430 | |
| Record name | 2-Hydroxy-1-(hydroxymethyl)ethyl β-D-glucopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201219430 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-O-(beta-D-glucosyl)glycerol | |
CAS RN |
10588-30-4 | |
| Record name | 2-Hydroxy-1-(hydroxymethyl)ethyl β-D-glucopyranoside | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10588-30-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Hydroxy-1-(hydroxymethyl)ethyl β-D-glucopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201219430 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



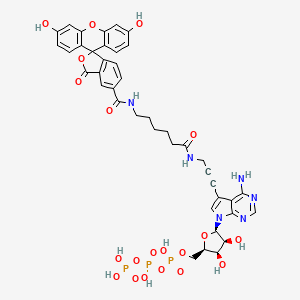

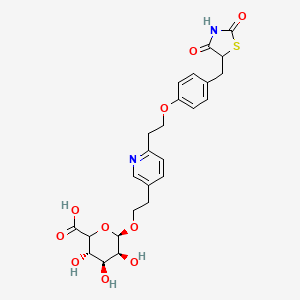

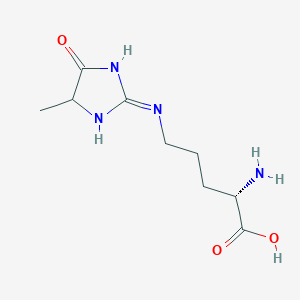

![Methyl 2-methyl-2-[2-[1-[4-[(2,3,4,5,6-pentadeuteriophenyl)-phenylmethoxy]piperidin-1-yl]but-3-ynyl]phenyl]propanoate](/img/structure/B1141090.png)
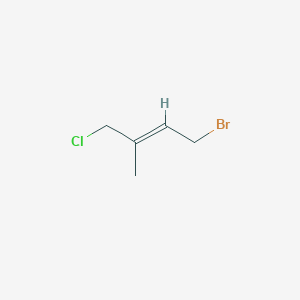
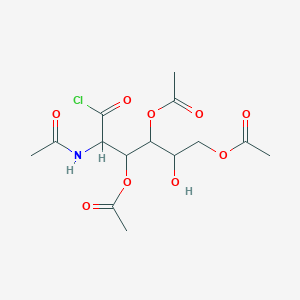
![(6S)-7-Isopropyl-2,10-dimethyl-1,5-dioxaspiro[5.5]undec-2-en-4-one](/img/structure/B1141093.png)
